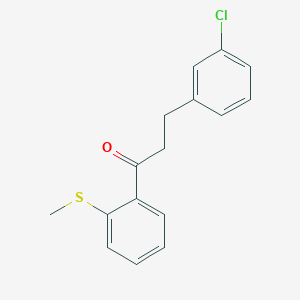

3-(3-Chlorophenyl)-2'-thiomethylpropiophenone

Beschreibung

3-(3-Chlorophenyl)-2'-thiomethylpropiophenone (CAS: 125369-57-5) is a halogenated aromatic ketone derivative characterized by a 3-chlorophenyl group attached to a propiophenone backbone, with a thiomethyl (-S-CH₃) substituent at the 2' position. However, its discontinued status has hindered extensive experimental characterization.

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-1-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClOS/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLFVOAZZFNQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644422 | |

| Record name | 3-(3-Chlorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-47-5 | |

| Record name | 3-(3-Chlorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2’-thiomethylpropiophenone typically involves the chlorination of propiophenone followed by the introduction of a thiomethyl group. One common method involves the use of aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent. The reaction proceeds through chlorination, low-temperature hydrolysis, water washing, layering, reduced pressure distillation, and rectification to obtain a refined product with high purity .

Industrial Production Methods

In industrial settings, the production of 3-(3-Chlorophenyl)-2’-thiomethylpropiophenone may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvents, along with proper waste management practices, is crucial to minimize environmental impact and ensure safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chlorophenyl)-2’-thiomethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiomethyl group can be substituted with other nucleophiles, such as hydrazine, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents such as hydrazine hydrate in ethanol can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Chlorophenyl)-2’-thiomethylpropiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)-2’-thiomethylpropiophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of the chlorophenyl and thiomethyl groups allows the compound to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, making the compound useful in pharmacological research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3-Chlorophenyl)-2'-thiomethylpropiophenone with three related compounds based on synthesis pathways, substituent effects, and applications:

2-Arylidene-N-(3-Chlorophenyl)hydrazinecarbothioamides

- Structure : These compounds feature a 3-chlorophenyl group linked to a hydrazinecarbothioamide (-NH-NH-CS-NH₂) backbone, with arylidene moieties introduced via condensation with aromatic aldehydes .

- Synthesis: Prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate, followed by condensation with aldehydes in ethanol/acetic acid .

- Key Differences: Unlike 3-(3-Chlorophenyl)-2'-thiomethylpropiophenone, these derivatives lack the propiophenone core and instead incorporate a thioamide group, enhancing their utility as precursors for thiazole synthesis.

2-(Arylidenehydrazono)-4-(4-Bromophenyl)-3-(3-Chlorophenyl)-2,3-Dihydrothiazoles

- Structure : Derived from the above hydrazinecarbothioamides, these thiazoles retain the 3-chlorophenyl group but integrate a bromophenyl-substituted thiazole ring .

- Synthesis: Formed via reaction of hydrazinecarbothioamides with 2-bromo-1-(4-bromophenyl)ethanone in 2-propanol/DMF under basic conditions .

- Key Differences: The thiazole ring introduces heterocyclic rigidity and bromine atoms, which may enhance biological activity or photostability compared to the simpler thiomethylpropiophenone.

Discontinued Halogenated Benzene Derivatives

- Examples: 2,6-Difluoro-4-methoxybenzamide (CAS: 62810-38-2) 4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 898762-47-5) .

- Structural Contrast: These compounds share halogen substituents but lack the thiomethyl-propiophenone framework. Their discontinuation likely stems from regulatory or stability concerns, a factor that may also apply to 3-(3-Chlorophenyl)-2'-thiomethylpropiophenone .

Research Findings and Data Table

Spectroscopic and Computational Analysis

- Mass Spectrometry: Fragmentation patterns of related compounds align with the "nitrogen rule," where odd-electron ions fragment predictably—a method applicable to inferring the structure of 3-(3-Chlorophenyl)-2'-thiomethylpropiophenone .

- Molecular Modeling: Atomic charge calculations (e.g., sulfur and nitrogen electronegativity) for thiazoles suggest similar electronic profiles for thiomethylpropiophenone derivatives, influencing reactivity in cross-coupling reactions .

Comparative Data Table

Biologische Aktivität

3-(3-Chlorophenyl)-2'-thiomethylpropiophenone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a propiophenone core with a 3-chlorophenyl group and a thiomethyl substituent. Its molecular formula is C16H15ClOS, and it is classified as an aromatic ketone. The presence of the thiomethyl group is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that thiomethyl derivatives, including 3-(3-Chlorophenyl)-2'-thiomethylpropiophenone, exhibit antimicrobial activity. In particular, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related thiomethyl compounds range from 40 to 50 µg/mL, suggesting potential utility in treating bacterial infections .

Anticancer Activity

The anticancer properties of 3-(3-Chlorophenyl)-2'-thiomethylpropiophenone have been explored in vitro. In studies involving various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), compounds with similar structures have shown significant cytotoxic effects. For instance, IC50 values for related compounds ranged from 2.29 µM to 12.41 µM against different cancer cell lines, indicating promising therapeutic potential .

The mechanism by which 3-(3-Chlorophenyl)-2'-thiomethylpropiophenone exerts its biological effects may involve several pathways:

- Enzyme Inhibition : The thiomethyl group can interact with enzymes, potentially inhibiting their activity and altering metabolic processes.

- Cell Cycle Modulation : Studies suggest that treatment with thiomethyl compounds can induce apoptosis in cancer cells by affecting cell cycle progression, particularly arresting cells in the S phase .

- Reactive Oxygen Species (ROS) Reduction : Compounds in this class may also reduce oxidative stress by scavenging ROS, contributing to their anticancer and anti-inflammatory properties .

Study on Anticancer Effects

A recent study evaluated the effects of 3-(3-Chlorophenyl)-2'-thiomethylpropiophenone on MCF-7 cells. The results indicated a significant decrease in cell viability with increasing concentrations of the compound. Notably, LDH enzyme activity was markedly elevated in treated cells compared to controls, suggesting effective induction of cytotoxicity .

Antimicrobial Efficacy Comparison

In another study comparing various thiomethyl derivatives, 3-(3-Chlorophenyl)-2'-thiomethylpropiophenone was found to possess comparable antimicrobial efficacy to established antibiotics like ceftriaxone. The inhibition zones measured were significant across multiple bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.